Niraparib is a small molecule inhibitor that has been developed as a targeted therapy for cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and is used to treat ovarian and breast cancer. Niraparib has shown promising results in clinical trials and has been approved by the FDA for use in the treatment of ovarian cancer.
Related Compounds
Olaparib
Compound Description: Olaparib is an orally bioavailable and selective poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor. It is approved for maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy .
Relevance: Olaparib, like Niraparib, is a PARP inhibitor. A comparative study found that Niraparib demonstrated a higher level of antitumor activity at a relatively lower dose compared to Olaparib in preclinical models . Additionally, Niraparib demonstrated a higher brain penetration and distribution compared to Olaparib in a mouse brain tumor model .
Rucaparib
Compound Description: Rucaparib is an orally bioavailable poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor .
Selinexor (KPT-330)
Compound Description: Selinexor is a first-in-class oral exportin-1 (XPO1/ CRM1) inhibitor that induces cell cycle arrest and apoptosis in cancer cells .
Relevance: While not structurally similar to Niraparib, Selinexor demonstrated enhanced anti-tumor activity when combined with Niraparib in preclinical models of human ovarian cancer . This synergistic effect is attributed to the inhibition of DNA damage repair responses by both compounds .
Avatrombopag
Compound Description: Avatrombopag is a thrombopoietin receptor stimulating agent approved for use in chronic immune thrombocytopenia and thrombocytopenia associated with chronic liver disease in patients undergoing a surgical procedure .
Relevance: Avatrombopag is not structurally related to Niraparib, but it has been investigated for its potential to mitigate thrombocytopenia, a common side effect of Niraparib treatment . By managing thrombocytopenia, Avatrombopag could allow for Niraparib dose optimization and potentially improve clinical responses .
Cyclophosphamide
Compound Description: Cyclophosphamide is a genotoxic chemotherapy drug commonly used in triple-negative breast cancer (TNBC) treatment .
Relevance: Although structurally dissimilar to Niraparib, Cyclophosphamide's interaction with Niraparib has been investigated in preclinical models of TNBC . A gapped sequential combination of Cyclophosphamide and Niraparib showed promising efficacy in preventing tumor relapse, particularly in tumors sensitive to Niraparib alone .
Abiraterone Acetate
Compound Description: Abiraterone acetate, often combined with prednisone (AAP), is a standard-of-care therapy for metastatic castration-resistant prostate cancer (mCRPC) .
Relevance: While not a PARP inhibitor like Niraparib, Abiraterone acetate is relevant due to its combined use with Niraparib in treating mCRPC. The combination therapy demonstrated improved radiographic progression-free survival compared to Abiraterone acetate alone in patients with HRR+ mCRPC .
Valproate
Compound Description: Valproate, also known as sodium valproate, is a histone deacetylase (HDAC) inhibitor .
Relevance: While Valproate is not structurally similar to Niraparib, research has shown that it enhances Niraparib's ability to kill ovarian and mammary tumor cells . This synergistic effect is attributed to Valproate's enhancement of the ATM-AMPK-ULK1-autophagy and CD95-FADD-caspase 8 pathways activated by Niraparib .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Niraparib hydrochloride is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. Niraparib hydrochloride has been shown to be effective in the treatment of ovarian cancer and is currently being investigated for use in other types of cancer.
(-)-Catechin gallate is a flavan-3-ol, a type of flavonoid found in various plants, including tea leaves, grapes, and cocoa. It is a potent antioxidant and has been studied for its potential therapeutic effects in various diseases. This paper aims to provide a comprehensive review of (-)-Catechin gallate, including its method of synthesis or extraction, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges.
Retinoic-acid-receptor-related orphan receptors (ROR) α and γ play a key role in the development of T-helper cells that produce interleukin-17 (TH17 cells), a subset of CD4+ T-cells that contribute to the inflammatory process and have been implicated in the pathology of autoimmune diseases. SR 1001 is a synthetic ligand specific for RORα and RORγ (Kis = 172 and 111 nM, respectively) that functions as an inverse agonist at these receptors. SR 1001 has been shown to suppress IL-17 promoter driven transcriptional activity by inhibiting the interaction of co-activators such as TRAP220 nuclear receptor box 2 peptide (IC50 = 117 nM) and SRC2 with RORα and RORγ as well as by increasing the recruitment of corepressors such as NCoR. At 5 μM, SR 1001 inhibits TH17 cell differentiation and IL-17A secretion in cultured splenocytes and human PBMCs. A 25 mg/kg dose of SR 1001 twice/day delays the onset and the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. Novel ROR Ligand, Suppressing of TH17 Differentiation and Autoimmunity SR1001 is a selective RORα and RORγ inverse agonist; suppresses TH17 cell differentiation and inhibits autoimmunity. IC50 value:Target: RORα/RORγ ligandin vitro: SR1001 binds specifically to the ligand-binding domains of RORα and RORγt, inducing a conformational change within the ligand-binding domain that encompasses the repositioning of helix 12 and leads to diminished affinity for co-activators and increased affinity for co-repressors, resulting in suppression of the receptors/' transcriptional activity. SR1001 inhibited the development of murine T(H)17 cells, as demonstrated by inhibition of interleukin-17A gene expression and protein production. Furthermore, SR1001 inhibited the expression of cytokines when added to differentiated murine or human T(H)17 cells. SR1001 reduced the interaction of a coactivator TRAP220 NR box 2 peptide with RORγ in a dose dependent manner(IC50=117 nM). in vivo: SR1001 was a RORα inverse agonist eliminated the circadian pattern of expression of CS mRNA in mice.
Batimastat (sodium salt) is a synthetic compound that belongs to the class of matrix metalloproteinase (MMP) inhibitors. It is a potent inhibitor of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. Batimastat has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In this paper, we will discuss the synthesis, chemical structure, biological activity, and applications of Batimastat, along with its future perspectives and challenges.
Method of Synthesis or Extraction
Batimastat is synthesized by the reaction of N-hydroxy-3-phenyl-2-(4-(2-pyridylmethoxy)phenyl)propionamide with sodium methoxide in methanol. The reaction yields Batimastat as a white crystalline powder. The efficiency and yield of this method depend on the purity of the starting materials and the reaction conditions. The yield of Batimastat can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reagents.
Environmental and safety considerations are important factors to consider during the synthesis of Batimastat. The starting materials and reagents used in the synthesis should be handled with care to avoid any environmental hazards. The waste generated during the synthesis should be disposed of properly to prevent any adverse effects on the environment.
Chemical Structure and Biological Activity
The chemical structure of Batimastat consists of a pyridine ring, a phenyl ring, and a hydroxamic acid moiety. The hydroxamic acid group is responsible for the inhibition of MMPs by chelating the zinc ion in the active site of the enzyme. The chemical formula of Batimastat is C23H25N3O4Na.
Batimastat exhibits potent inhibitory activity against a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. The inhibition of MMPs by Batimastat leads to the prevention of ECM degradation, which is a hallmark of various diseases, including cancer and arthritis. Batimastat has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the activity of MMPs involved in this process.
Biological Effects
Batimastat has been extensively studied for its potential therapeutic and toxic effects on cell function and signal transduction. In cancer, Batimastat has been shown to inhibit tumor growth and metastasis by blocking the activity of MMPs involved in the degradation of ECM proteins. In arthritis, Batimastat has been shown to reduce joint inflammation and cartilage destruction by inhibiting the activity of MMPs involved in these processes.
However, Batimastat also has potential toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are attributed to the inhibition of MMPs involved in the maintenance of liver and kidney function. Therefore, the use of Batimastat in clinical settings requires careful consideration of its potential therapeutic and toxic effects.
Applications
Batimastat has been extensively studied for its potential applications in medical, environmental, and industrial research.
In medical research, Batimastat has been studied for its role in drug development. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer by inhibiting the activity of MMPs involved in tumor growth and metastasis. Batimastat has also been studied in clinical trials for the treatment of arthritis and cardiovascular diseases.
In environmental research, Batimastat has been studied for its effects on ecosystems and its role in pollution management. Batimastat has been shown to inhibit the growth of algae and other aquatic organisms, which can have adverse effects on aquatic ecosystems. Batimastat has also been studied for its potential use in pollution management, as it can degrade organic pollutants in contaminated soil and water.
In industrial research, Batimastat has been studied for its use in manufacturing processes and improving product quality and efficiency. Batimastat has been shown to enhance the production of recombinant proteins by inhibiting the activity of MMPs involved in protein degradation. Batimastat has also been studied for its potential use in improving the quality and efficiency of industrial processes, such as paper and pulp production.
Future Perspectives and Challenges
Despite the potential applications of Batimastat in various fields, there are still limitations in its use and study. One of the major challenges is the development of Batimastat analogs with improved potency and selectivity for specific MMPs. Another challenge is the identification of biomarkers that can predict the response to Batimastat treatment in different diseases.
Possible solutions and improvements include the use of computational methods to design Batimastat analogs with improved potency and selectivity. The development of biomarkers for Batimastat treatment response can also be facilitated by the use of high-throughput screening methods.
In conclusion, Batimastat is a potent MMP inhibitor with potential applications in various fields, including medical, environmental, and industrial research. The synthesis of Batimastat requires careful consideration of environmental and safety considerations. Batimastat exhibits potent inhibitory activity against a wide range of MMPs, with potential therapeutic and toxic effects on cell function and signal transduction. The future perspectives and challenges of Batimastat include the development of Batimastat analogs with improved potency and selectivity and the identification of biomarkers for Batimastat treatment response.
OTS514 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK; IC50 = 2.6 nM), a serine-threonine kinase often overexpressed and transactivated in several types of cancer. OTS514 (10 nM) selectively inhibits growth of patient-derived acute myeloid leukemia (AML) cells over normal CD34+ cells. It shows similar growth inhibitory effects in multiple small cell lung, kidney, and ovarian cancer cell lines (IC50s = 0.4-42.6 nM). In vivo, OTS514 (25 and 50 mg/kg) increases survival in a peritoneal mouse dissemination model of ovarian cancer. It also dose-dependently inhibits tumor growth in an A549 mouse xenograft model when administered at doses of 1, 2.5, and 5 mg/kg. OTS514 is a highly potent TOPK inhibitor with an IC50 value of 2.6 nM. IC50 value: 2.6 nMTarget: TOPKin vitro: OTS514 can inhibit TOPK kinase activity. OTS514 strongly inhibits the growth of the TOPK-positive cancer cell lines with low IC50 values ranging from 1.5 to 14 nM. OTS514 strongly suppresses the growth of TOPK-positive cancer cells.
Tirabrutinib hydrochloride is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. It is currently being investigated for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
R 80123 is the Z-isomer of R 79595, is also a highly selective phosphodiesterase inhibitor. The fuction is similar to R 80122 (HY-100615, Revizinone).In vivo: The administration of Revizinone improved the haemodynamic profile with an increase in cardiac output, a decrease in systemic vascular resistance and a stable heart rate and mean arterial blood pressure. [1] With regard to reconstitution of contractility and cardiac function Revizinone (E-isomer) is 10 fold more potent than R 79595 and nearly 100 fold more potent than R 80123 (Z-isomer). [2] Revizinone significantly increases global LV function and systolic wall thickening in ischemic areas at doses greater than or equal to 0.16 mg/kg i.v. [3]